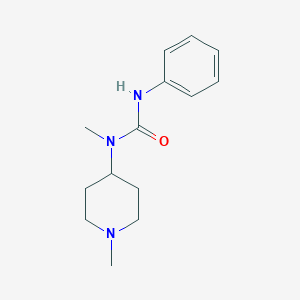![molecular formula C14H20N2O3S B256688 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C16H22N2O3S. It is also known as TAK-659 and is an inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This compound has gained attention in the scientific community due to its potential use in the treatment of various diseases, including cancer and autoimmune disorders. In
Mecanismo De Acción
The mechanism of action of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the inhibition of BTK. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine have been studied extensively. It has been shown to have inhibitory effects on BTK, which leads to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of various diseases, including cancer and autoimmune disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine in lab experiments is its specificity for BTK. This specificity allows for targeted inhibition of BTK, which can be useful in studying the role of BTK in various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine. One potential direction is the development of more efficient synthesis methods for this compound. Another direction is the exploration of its potential use in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies on the mechanism of action and biochemical and physiological effects of this compound could provide valuable insights into the role of BTK in various diseases.
Métodos De Síntesis
The synthesis of 1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine involves the reaction between 4-ethylbenzenesulfonyl chloride and 1-acetyl piperazine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained through filtration and purification steps. The yield of the synthesis process is reported to be around 70%.
Aplicaciones Científicas De Investigación
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine has been studied extensively for its potential use in the treatment of various diseases. It has been shown to have inhibitory effects on BTK, which is a key enzyme in the B-cell receptor signaling pathway. This pathway is involved in the proliferation and survival of B-cells, which are involved in various autoimmune disorders and cancers.
Propiedades
Nombre del producto |
1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine |
|---|---|
Fórmula molecular |
C14H20N2O3S |
Peso molecular |
296.39 g/mol |
Nombre IUPAC |
1-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H20N2O3S/c1-3-13-4-6-14(7-5-13)20(18,19)16-10-8-15(9-11-16)12(2)17/h4-7H,3,8-11H2,1-2H3 |
Clave InChI |
AMZNQCTVZZBAKR-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
SMILES canónico |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B256606.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)

acetate](/img/structure/B256613.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![9-hydroxy-N'-[(E)-indol-3-ylidenemethyl]fluorene-9-carbohydrazide](/img/structure/B256617.png)

![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)


![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)